molecular formula C14H12O3 B182552 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5066-65-9

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B182552
CAS No.: 5066-65-9
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
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Description

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a methoxy-substituted phenyl ring connected by a propenone bridge.

Scientific Research Applications

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-acetylfuran and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and base concentration, are carefully controlled to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-1-phenylprop-2-en-1-one
  • 3-(Thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(Furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a furan ring and a methoxy-substituted phenyl ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGGNLNMIPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288179
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5066-65-9
Record name 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxyphenyl)ethanone (17.0 g, 113.0 mmol) in methanol (240 mL) was added a solution of 2-furaldehyde (12.0 g, 125.0 mmol) in methanol (240 mL) followed by the addition of sodium methoxide (6.10 g, 113.0 mmol). The reaction mixture was stirred at room temperature for 24 h, and then was neutralized with HCl aq. (6.0 M, 18.8 mL). The volatile was removed in vacuum. The residue was dissolved in ethyl acetate (500 mL), washed with water (250 mL) and brine (250 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE:EA=5:1˜3:1) to afford 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (25B) as a yellow solid (23.80 g, 92%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
18.8 mL
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: The crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveals some key structural features []. * The molecule contains a prop-2-en-1-one unit, a 4-methoxyphenyl group, and a furan ring.* The prop-2-en-1-one unit is not coplanar with the other two rings, forming dihedral angles of 12.96° with the 4-methoxyphenyl group and 7.89° with the furan ring. * The furan and benzene rings themselves are nearly coplanar, with a dihedral angle of 8.56°.* In the crystal lattice, the molecules interact through C—H⋯π and π–π interactions between the benzene and furan rings, with a centroid–centroid distance of 3.760 Å.

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